(Rac)-Atropine-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

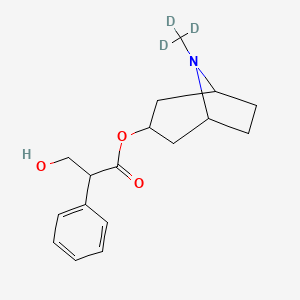

Molecular Formula |

C17H23NO3 |

|---|---|

Molecular Weight |

292.39 g/mol |

IUPAC Name |

[8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate |

InChI |

InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/i1D3 |

InChI Key |

RKUNBYITZUJHSG-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

(Rac)-Atropine-d3: An In-Depth Technical Guide for Researchers

(Rac)-Atropine-d3 is a deuterated analog of atropine, a well-characterized competitive antagonist of muscarinic acetylcholine receptors. Its primary application in research and drug development lies in its use as a stable isotope-labeled internal standard for the accurate quantification of atropine in biological matrices using mass spectrometry-based techniques. This guide provides a comprehensive overview of this compound, including its chemical properties, the mechanism of action of atropine, and detailed experimental protocols for its use.

Core Concepts: Chemical Properties and Mechanism of Action

This compound is chemically identical to atropine, with the exception of three deuterium atoms replacing three hydrogen atoms on the N-methyl group. This isotopic substitution results in a molecule with a higher molecular weight, allowing it to be distinguished from endogenous or administered atropine in mass spectrometry analysis, while maintaining nearly identical chemical and physical properties.

| Property | Value | Reference |

| IUPAC Name | (1R,5S)-8-(methyl-d3)-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate | [1] |

| Synonyms | (Rac)-Tropine tropate-d3, (Rac)-Hyoscyamine-d3 | [2] |

| CAS Number | 1276197-36-4 | [3] |

| Molecular Formula | C₁₇H₂₀D₃NO₃ | [3] |

| Molecular Weight | 292.39 g/mol | [3][4] |

| Isotopic Enrichment | ≥98% | [3] |

| Appearance | White to off-white solid | [3] |

| Storage Temperature | 2-8°C | [1] |

Atropine, the non-labeled counterpart, is a non-selective antagonist of all five muscarinic acetylcholine receptor subtypes (M1-M5).[5][6] These receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous system.[7] Blockade of these receptors by atropine leads to a range of physiological effects, including increased heart rate, decreased salivation and other secretions, and relaxation of smooth muscle.[8][9]

Muscarinic Receptor Binding Affinity of Atropine

The following table summarizes the binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) of atropine for the five human muscarinic receptor subtypes. This data is crucial for understanding the pharmacological profile of atropine.

| Receptor Subtype | Ki (nM) | IC50 (nM) |

| M1 | 1.27 ± 0.36 | 2.22 ± 0.60 |

| M2 | 3.24 ± 1.16 | 4.32 ± 1.63 |

| M3 | 2.21 ± 0.53 | 4.16 ± 1.04 |

| M4 | 0.77 ± 0.43 | 2.38 ± 1.07 |

| M5 | 2.84 ± 0.84 | 3.39 ± 1.16 |

| Data compiled from a study by Lebois et al.[5] |

Pharmacokinetic Properties of Atropine

Understanding the pharmacokinetic profile of atropine is essential for designing and interpreting studies that utilize this compound for quantification.

| Parameter | Value | Species | Route of Administration |

| Bioavailability | ~25% | Human | Oral |

| Protein Binding | 14-44% | Human | - |

| Elimination Half-life | ~2 hours | Human | Intravenous |

| Metabolism | Hepatic (enzymatic hydrolysis) | Human | - |

| Excretion | 13-50% unchanged in urine | Human | - |

| Data compiled from various pharmacokinetic studies.[10] |

Experimental Protocols

Quantification of Atropine using this compound as an Internal Standard by LC-MS/MS

This protocol provides a representative method for the quantification of atropine in plasma samples.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample, add 300 µL of acetonitrile containing a known concentration of this compound (e.g., 10 ng/mL).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to initial conditions for column re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Atropine: Monitor the transition from the precursor ion (m/z 290.2) to a specific product ion.

-

This compound: Monitor the transition from the precursor ion (m/z 293.2) to the same product ion as atropine.

-

-

Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and collision energies should be optimized for maximum sensitivity.

-

3. Data Analysis

-

Quantify atropine concentrations by calculating the peak area ratio of atropine to this compound and comparing this to a calibration curve prepared with known concentrations of atropine and a constant concentration of the internal standard.

Muscarinic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for muscarinic receptors.

1. Membrane Preparation

-

Homogenize tissue known to express muscarinic receptors (e.g., rat brain cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation step.

-

Resuspend the final pellet in assay buffer to a desired protein concentration (determined by a protein assay such as the Bradford assay).

2. Binding Assay

-

In a 96-well plate, add:

-

Assay buffer

-

A fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

-

Increasing concentrations of the unlabeled test compound (or atropine as a positive control).

-

Membrane preparation.

-

-

For non-specific binding determination, a separate set of wells should contain a high concentration of an unlabeled antagonist (e.g., 1 µM atropine).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

3. Separation and Detection

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

4. Data Analysis

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway

Atropine exerts its effects by blocking the signaling cascades initiated by acetylcholine binding to muscarinic receptors. The diagram below illustrates the primary signaling pathways associated with M1/M3/M5 and M2/M4 receptor subtypes.

References

- 1. researchgate.net [researchgate.net]

- 2. Atropine (International Programme on Chemical Safety Evaluation, 2002) [inchem.org]

- 3. LC-ESI MS/MS quantification of atropine and six other antimuscarinic tropane alkaloids in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative Analysis of Muscarinic Antagonist Atropine and Tiotropium in Microvolume Plasma Using Liquid Chromatography–Mass Spectrometry: Application for Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Atropine - Wikipedia [en.wikipedia.org]

- 7. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 8. Simple validated LC-MS/MS method for the determination of atropine and scopolamine in plasma for clinical and forensic toxicological purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

(Rac)-Atropine-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for (Rac)-Atropine-d3. This deuterated analog of atropine serves as a critical internal standard for the quantitative analysis of atropine in various biological matrices, aiding in pharmacokinetic and metabolic studies.

Core Chemical Properties and Structure

This compound is a deuterated form of (Rac)-Atropine, a racemic mixture of the enantiomers of hyoscyamine. The deuterium labeling is typically on the N-methyl group, which provides a distinct mass difference for mass spectrometry-based applications without significantly altering its chemical behavior.

Structural Information

| Identifier | Value |

| IUPAC Name | (1R,5S)-8-(methyl-d3)-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate[1] |

| Synonyms | (Rac)-Tropine tropate-d3, (Rac)-Hyoscyamine-d3, Atropine-(N-methyl-D3)[2][3] |

| SMILES | [2H]C([2H])([2H])N1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3[3] |

| InChI Key | RKUNBYITZUJHSG-FIBGUPNXSA-N[1] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₀D₃NO₃ | [2] |

| Molecular Weight | 292.39 g/mol | [1][2][3] |

| CAS Number | 1276197-36-4, 60365-55-1 | [2][4][5][6][7][8] |

| Appearance | White to off-white solid | [2] |

| Purity | ≥99.0% | [2] |

| Storage Temperature | 2-8 °C (short term), -20°C (long term) | [1][4] |

| Solubility | Soluble in DMSO, Ethanol, and DMF.[9] |

Pharmacological Context: Mechanism of Action of Atropine

This compound is expected to have the same pharmacological activity as atropine. Atropine is a competitive, non-selective antagonist of muscarinic acetylcholine receptors (mAChRs).[10][11] It blocks the effects of acetylcholine, a neurotransmitter involved in the parasympathetic nervous system. This antagonism leads to a variety of physiological effects, including increased heart rate, decreased salivation and other secretions, and relaxation of smooth muscle.[10]

The primary signaling pathway affected by atropine involves the G-protein coupled muscarinic receptors. The diagram below illustrates the general mechanism of atropine's antagonism at these receptors.

Experimental Protocols

This compound is predominantly used as an internal standard in analytical methods for the quantification of atropine. Below are generalized experimental protocols for its application in liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Quantification of Atropine in Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a typical workflow for the analysis of atropine in plasma samples.

1. Materials and Reagents:

-

This compound (Internal Standard, IS)

-

Atropine (Analyte standard)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Drug-free plasma for calibration standards and quality controls (QCs)

-

Protein precipitation plates or microcentrifuge tubes

2. Preparation of Stock and Working Solutions:

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve atropine in methanol.

-

This compound (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Standard Solutions: Serially dilute the analyte stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

IS Working Solution: Dilute the IS stock solution with the same diluent to a fixed concentration (e.g., 100 ng/mL).

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, calibration standard, or QC, add 20 µL of the IS working solution and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions (Illustrative):

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5% to 95% B

-

2.5-3.0 min: 95% B

-

3.0-3.1 min: 95% to 5% B

-

3.1-4.0 min: 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

MRM Transitions (example):

-

Atropine: Q1 290.2 -> Q3 124.1

-

This compound: Q1 293.2 -> Q3 124.1

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

-

Determine the concentration of atropine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of atropine in biological samples. Its use as an internal standard in LC-MS and other analytical techniques is crucial for robust drug development and research. The methodologies outlined in this guide provide a foundation for researchers to develop and validate their own analytical assays for atropine.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. LC-ESI MS/MS quantification of atropine and six other antimuscarinic tropane alkaloids in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of (Rac)-Atropine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of (Rac)-Atropine-d3. The synthesis is presented in a multi-step approach, commencing with the formation of the core tropane structure, followed by demethylation and subsequent introduction of the deuterium-labeled methyl group. This document details the experimental protocols for each key stage and presents relevant quantitative data in structured tables. Visual diagrams generated using Graphviz are included to illustrate the experimental workflow.

Experimental Workflow

The synthesis of this compound can be logically divided into four main stages:

-

Synthesis of Tropinone: The bicyclic tropane core is first constructed using the Robinson-Schöpf reaction.

-

Reduction of Tropinone to Tropine: The ketone group of tropinone is reduced to a hydroxyl group to form tropine.

-

Esterification to (Rac)-Atropine: Tropine is then esterified with tropic acid to yield racemic atropine.

-

Isotopic Labeling: (Rac)-Atropine undergoes N-demethylation to produce noratropine, which is then N-methylated using a deuterated methyl source to yield this compound.

(Rac)-Atropine-d3 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of (Rac)-Atropine-d3 as an internal standard in mass spectrometry-based bioanalysis. It provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing its application, experimental protocols, and the underlying principles that ensure accurate and reliable quantification of atropine in complex biological matrices.

Introduction: The Imperative for Accurate Bioanalysis

In drug development and clinical research, the precise quantification of therapeutic agents and their metabolites in biological samples is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis due to its high sensitivity and selectivity. However, the accuracy of LC-MS/MS quantification can be compromised by several factors, including sample loss during preparation, variability in injection volume, and matrix effects that can suppress or enhance the analyte signal. To mitigate these variabilities, an internal standard is indispensable.

The Core Mechanism: Isotope Dilution Mass Spectrometry

This compound serves as an internal standard based on the principle of isotope dilution mass spectrometry (IDMS) . This technique relies on the addition of a known quantity of an isotopically labeled version of the analyte to the sample at the earliest stage of analysis.[1][2]

This compound is chemically identical to the analyte, atropine, with the key difference being that three of its hydrogen atoms have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen. This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly throughout the analytical process.

The fundamental premise is that any loss of the analyte during sample preparation and analysis will be accompanied by a proportional loss of the internal standard.[3] By measuring the ratio of the analyte's signal to the internal standard's signal, accurate quantification can be achieved, as this ratio remains constant irrespective of sample loss or signal suppression.

Physicochemical Properties and Rationale for Use

The selection of a deuterated internal standard like this compound is deliberate. Its key advantages include:

-

Co-elution: Due to its structural similarity to atropine, this compound co-elutes with the analyte during liquid chromatography. This is crucial for compensating for matrix effects, as both compounds experience the same degree of signal suppression or enhancement at the same retention time.

-

Similar Ionization Efficiency: Both atropine and this compound exhibit nearly identical ionization efficiencies in the mass spectrometer's ion source.

-

Mass Differentiation: The mass difference of 3 Daltons allows for clear differentiation in the mass spectrometer without significant isotopic interference.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of atropine using this compound or other internal standards in LC-MS/MS methods.

Table 1: Mass Spectrometric Parameters for Atropine and Deuterated Internal Standards

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |

| Atropine | 290.2 | 124.2 | Not Specified | [4] |

| Atropine | 290.2 | 93.2 | Not Specified | [4] |

| Atropine-d3 | 293.2 | 124.2 | Not Specified | |

| Atropine-d5 | Not Specified | Not Specified | Not Specified | [5] |

Table 2: Chromatographic and Method Validation Parameters

| Parameter | Value | Reference |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | [5] |

| Upper Limit of Quantification (ULOQ) | 1000 ng/mL | [5] |

| Within-run Precision (%RSD) | < 8% | [5] |

| Between-run Precision (%RSD) | < 8% | [5] |

| Accuracy | 87% to 110% | [5] |

| Recovery | > 90% | [5] |

Detailed Experimental Protocol: A Representative LC-MS/MS Method

This section outlines a typical experimental protocol for the quantification of atropine in a biological matrix (e.g., plasma) using this compound as an internal standard. This is a synthesized protocol based on common practices described in the literature.[5][6][7]

5.1. Materials and Reagents

-

Atropine reference standard

-

This compound internal standard

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid

-

Ultrapure water

-

Control biological matrix (e.g., human plasma)

5.2. Sample Preparation (Protein Precipitation)

-

Thaw plasma samples and vortex to ensure homogeneity.

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (concentration will depend on the expected analyte concentration range).

-

Vortex briefly.

-

Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

5.3. Liquid Chromatography Conditions

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient Elution:

-

0-0.5 min: 10% B

-

0.5-2.5 min: Linear gradient to 90% B

-

2.5-3.0 min: Hold at 90% B

-

3.0-3.1 min: Return to 10% B

-

3.1-5.0 min: Re-equilibration at 10% B

-

5.4. Mass Spectrometry Conditions

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Atropine: 290.2 -> 124.2

-

This compound: 293.2 -> 124.2 (hypothetical, based on common fragmentation)

-

-

Dwell Time: 100 ms

-

Ion Source Temperature: 500°C

-

IonSpray Voltage: 5500 V

Visualizing the Workflow and Mechanism

The following diagrams, created using the DOT language, illustrate the core concepts.

Caption: Experimental workflow for bioanalysis using this compound.

Caption: Mechanism of action for compensating for variability.

Conclusion

This compound is a highly effective internal standard for the quantification of atropine in biological matrices. Its mechanism of action, rooted in the principles of isotope dilution mass spectrometry, allows for the correction of analytical variability introduced during sample preparation and analysis. By co-eluting with the analyte and exhibiting similar ionization behavior, it provides a reliable reference point for accurate and precise quantification, making it an invaluable tool for researchers and drug development professionals. The detailed protocol and data presented in this guide offer a solid foundation for the development and validation of robust bioanalytical methods.

References

- 1. m.youtube.com [m.youtube.com]

- 2. americanlaboratory.com [americanlaboratory.com]

- 3. sciex.com [sciex.com]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative Analysis of Muscarinic Antagonist Atropine and Tiotropium in Microvolume Plasma Using Liquid Chromatography–Mass Spectrometry: Application for Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simple validated LC-MS/MS method for the determination of atropine and scopolamine in plasma for clinical and forensic toxicological purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. impactfactor.org [impactfactor.org]

A Comprehensive Technical Guide to (Rac)-Atropine-d3 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a technical overview of (Rac)-Atropine-d3, a deuterated analog of atropine, for its application in research and development. This document covers its chemical properties, commercial availability, and detailed experimental protocols for its use, particularly as an internal standard in analytical methods.

Introduction

This compound is a stable isotope-labeled version of atropine, a competitive antagonist of muscarinic acetylcholine receptors. The three deuterium atoms on the N-methyl group make it an ideal internal standard for mass spectrometry-based quantification of atropine in biological matrices. Its use significantly improves the accuracy and precision of analytical methods by correcting for matrix effects and variations in sample processing.

Commercial Suppliers and Product Specifications

Several commercial suppliers provide this compound for research purposes. The table below summarizes the key specifications from prominent vendors.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Storage |

| MedchemExpress | Atropine-d3 ((Rac)-Tropine tropate-d3) | 1276197-36-4 | C₁₇H₂₀D₃NO₃ | 292.39 | >99% | -20°C (1 month), -80°C (6 months)[1] |

| Sigma-Aldrich | This compound | 1276197-36-4 | C₁₇H₂₀D₃NO₃ | 292.39 | Not specified | 2-8°C[2] |

| GlpBio | This compound | 1276197-36-4 | C₁₇H₂₀D₃NO₃ | 292.39 | >99.00% | -20°C[3] |

| LGC Standards | Atropine D3 (N-methyl D3) | 60365-55-1 | C₁₇H₂₀D₃NO₃ | 292.39 | >95% (HPLC) | -20°C |

Solubility

Proper dissolution of this compound is critical for experimental success. The following table provides solubility data in various common solvents.

| Solvent | Solubility (MedchemExpress) | Solubility (GlpBio) |

| DMSO | ≥ 10 mg/mL (34.20 mM)[1] | 50 mg/mL (171.00 mM)[3] |

| Ethanol | ≥ 16 mg/mL (54.72 mM)[1] | ≥ 16 mg/mL (54.72 mM)[3] |

| DMF | ≥ 2 mg/mL (6.84 mM)[1] | ≥ 2 mg/mL (6.84 mM)[3] |

| PBS (pH 7.2) | Not specified | ≥ 10 mg/mL (34.20 mM)[3] |

Experimental Protocols

Preparation of Stock and Working Solutions

This protocol is adapted from information provided by commercial suppliers.[1][3]

Objective: To prepare stock and working solutions of this compound for use as an internal standard.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Methanol or Acetonitrile, HPLC grade

-

Calibrated pipettes

-

Amber glass vials

Procedure:

-

Stock Solution (1 mg/mL):

-

Accurately weigh 1 mg of this compound.

-

Dissolve the weighed compound in 1 mL of DMSO in an amber glass vial.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution at -20°C.

-

-

Working Solution (10 µg/mL):

-

Pipette 10 µL of the 1 mg/mL stock solution into a new vial.

-

Add 990 µL of methanol or acetonitrile to dilute the stock solution.

-

Vortex to mix thoroughly.

-

This working solution is now ready to be spiked into samples.

-

Quantification of Atropine in Plasma using LC-MS/MS with this compound as an Internal Standard

The following is a representative protocol for the quantification of atropine in a biological matrix, based on established methods for similar small molecules.

Objective: To accurately quantify the concentration of atropine in plasma samples.

Materials:

-

Plasma samples

-

This compound working solution (10 µg/mL)

-

Acetonitrile with 0.1% formic acid (Protein precipitation solution)

-

LC-MS/MS system with a C18 column

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of each plasma sample, add 10 µL of the 10 µg/mL this compound working solution.

-

Add 300 µL of cold acetonitrile with 0.1% formic acid to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate atropine from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole in Multiple Reaction Monitoring (MRM) mode.

-

Ionization: Positive electrospray ionization (ESI+).

-

MRM Transitions:

-

Atropine: Q1 m/z 290.2 -> Q3 m/z 124.1

-

This compound: Q1 m/z 293.2 -> Q3 m/z 127.1

-

-

-

Data Analysis:

-

Calculate the peak area ratio of atropine to this compound.

-

Construct a calibration curve using known concentrations of atropine spiked into a blank matrix.

-

Determine the concentration of atropine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations

Signaling Pathway of Atropine

Atropine functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). The following diagram illustrates this mechanism.

References

(Rac)-Atropine-d3 Standards: A Technical Guide to Purity and Certification

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity and certification of (Rac)-Atropine-d3 standards, a critical component in preclinical and clinical research. This document outlines the analytical methodologies used to ensure the identity, purity, and isotopic enrichment of these standards, providing researchers with the necessary information to confidently utilize them in their studies.

Certificate of Analysis: Summary of Quantitative Data

The Certificate of Analysis (CoA) is a formal document that provides detailed information about the quality and purity of a specific batch of a chemical standard. For this compound, the CoA is essential for ensuring the accuracy and reliability of experimental results. Below is a summary of typical quantitative data found on a CoA for this compound.

Table 1: Typical Certificate of Analysis Data for this compound

| Parameter | Specification | Typical Value |

| Identity | Conforms to structure | Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry |

| Chemical Purity (by HPLC) | ≥ 98.0% | 99.5% |

| Isotopic Purity (by Mass Spec.) | ≥ 98% | 99.2% d3 |

| Residual Solvents (by GC-HS) | Meets USP <467> limits | Acetone: < 100 ppm, Dichloromethane: < 5 ppm |

| Water Content (by Karl Fischer) | ≤ 1.0% | 0.2% |

| Assay (by Titration) | 98.0% - 102.0% (anhydrous basis) | 99.8% |

| Appearance | White to off-white solid | Conforms |

| Solubility | Soluble in Methanol, DMSO | Conforms |

Table 2: Impurity Profile

| Impurity | Specification | Typical Value |

| Apoatropine | ≤ 0.5% | 0.1% |

| Noratropine | ≤ 0.5% | Not Detected |

| Tropic Acid | ≤ 0.3% | Not Detected |

| Any other individual impurity | ≤ 0.1% | < 0.1% |

| Total Impurities | ≤ 1.0% | 0.5% |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the purity and certification of this compound standards. The following are representative methodologies.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the chemical purity of the standard and to identify and quantify any impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of mobile phase A (0.1% trifluoroacetic acid in water) and mobile phase B (0.1% trifluoroacetic acid in acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: A solution of this compound is prepared in the mobile phase at a concentration of approximately 1 mg/mL.

-

Quantification: The percentage purity is calculated by dividing the area of the main peak by the total area of all peaks.

Mass Spectrometry (MS) for Isotopic Purity

Mass spectrometry is used to confirm the molecular weight and determine the isotopic enrichment of the deuterated standard.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (LC-MS).

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Mass Analyzer: Operated in full scan mode to observe the isotopic cluster of the molecular ion.

-

Data Analysis: The isotopic distribution of the molecular ion peak is analyzed to determine the percentage of d3, d2, d1, and d0 species. The isotopic purity is reported as the percentage of the d3 species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Purity

NMR spectroscopy provides detailed information about the molecular structure and can be used to confirm the position of the deuterium labels.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: The absence or significant reduction of the signal corresponding to the N-methyl protons confirms the presence of the deuterium labels. The rest of the proton spectrum should be consistent with the structure of atropine.

-

¹³C NMR: The carbon spectrum should be consistent with the atropine structure. The signal for the deuterated methyl carbon will appear as a multiplet due to C-D coupling and will be shifted upfield compared to the non-deuterated analog.

Gas Chromatography-Headspace (GC-HS) for Residual Solvents

This method is used to identify and quantify any residual solvents from the synthesis process.

-

Instrumentation: A gas chromatograph with a headspace autosampler and a flame ionization detector (FID).

-

Column: A suitable capillary column for solvent analysis (e.g., DB-624).

-

Oven Program: A temperature gradient program to separate common organic solvents.

-

Quantification: The concentration of each residual solvent is determined by comparing the peak area to that of a certified reference standard.

Visualizations

The following diagrams illustrate key aspects of the certification process and the biological activity of atropine.

Caption: Certification Workflow for this compound Standards.

Atropine is a competitive antagonist of muscarinic acetylcholine receptors.[1][2] It non-selectively blocks all subtypes (M1-M5) of these receptors.[1] The following diagram illustrates the general signaling pathway of muscarinic receptors and the inhibitory action of atropine.

References

An In-depth Technical Guide to the Solubility and Solvent Compatibility of (Rac)-Atropine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and solvent compatibility of (Rac)-Atropine-d3, a deuterated isotopologue of atropine. The information contained herein is intended to support researchers, scientists, and drug development professionals in the effective handling, formulation, and analysis of this compound.

Core Physical and Chemical Properties

This compound is the racemic mixture of the d3-deuterated enantiomers of atropine. Atropine itself is a tropane alkaloid naturally found in plants of the Solanaceae family, such as Atropa belladonna (deadly nightshade). It functions as a competitive, non-selective antagonist of muscarinic acetylcholine receptors (mAChRs). The introduction of deuterium atoms in the N-methyl group creates a stable isotope-labeled version of atropine, which is a valuable tool in pharmacokinetic and metabolic studies.

Solubility Profile of this compound and Atropine

The solubility of a compound is a critical parameter for its handling, formulation, and bioavailability. While specific quantitative data for this compound is not extensively published, the solubility is expected to be very similar to that of its non-deuterated counterpart, atropine. The following table summarizes the available solubility data for atropine and its sulfate salt in various solvents.

| Solvent | Compound | Solubility | Temperature |

| Water | Atropine | ~2.2 mg/mL (1 in 455 parts) | 25 °C |

| Water | Atropine | ~11.1 mg/mL (1 in 90 parts) | 80 °C |

| Water | Atropine Sulfate | Very soluble (1 in 0.4-0.5 parts) | Ambient |

| Ethanol | Atropine | ~500 mg/mL (1 in 2 parts) | Ambient |

| Ethanol (boiling) | Atropine | ~833 mg/mL (1 in 1.2 parts) | Boiling |

| Ethanol | Atropine Sulfate | Freely soluble (1 in 5 parts) | Cold |

| Ethanol (boiling) | Atropine Sulfate | Freely soluble (1 in 2.5 parts) | Boiling |

| Dimethyl Sulfoxide (DMSO) | Atropine | ≥ 10 mg/mL | Ambient |

| Dimethylformamide (DMF) | Atropine | ≥ 2 mg/mL | Ambient |

| Chloroform | Atropine | Soluble (1 in 1 part) | Ambient |

| Ether | Atropine | Soluble (1 in 25 parts) | Ambient |

| Glycerin | Atropine | Soluble (1 in 27 parts) | Ambient |

| Phosphate Buffered Saline (PBS, pH 7.2) | Atropine | ~10 mg/mL | Ambient |

| Acetonitrile | This compound | Soluble (commercially available as a 100 µg/mL solution) | Ambient |

Note: The solubility of atropine is pH-dependent due to its basic nature (pKa ≈ 9.8). It is more soluble in acidic solutions where it forms a protonated, more polar salt.

Solvent Compatibility and Stability

This compound, like atropine, is generally stable in solid form when protected from light. In solution, its stability can be influenced by the solvent, pH, and storage conditions.

-

Aqueous Solutions: Aqueous solutions of atropine are most stable at a pH between 3 and 5. Hydrolysis of the ester linkage is the primary degradation pathway, particularly in alkaline conditions, yielding tropine and tropic acid. For this reason, aqueous stock solutions are not recommended for long-term storage unless appropriately buffered.

-

Organic Solvents: Solutions in organic solvents such as ethanol, DMSO, and DMF are generally more stable than aqueous solutions, especially for short-term storage. When preparing stock solutions in these solvents, it is advisable to purge the solvent with an inert gas to minimize oxidative degradation. For biological experiments, it is crucial to ensure that the final concentration of the organic solvent is low enough to avoid any physiological effects.

-

Formulations for In Vivo Studies: For in vivo administration, this compound can be formulated in various vehicles. Common approaches include:

-

Dissolving a DMSO stock solution in a mixture of PEG300 and Tween-80, followed by dilution with saline.

-

Using a solution of 20% Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline to solubilize a DMSO stock.

-

For oil-based formulations, a DMSO stock can be mixed with corn oil.

-

Experimental Protocols

Determination of Equilibrium Solubility by HPLC

This protocol outlines a general method for determining the equilibrium solubility of this compound in a given solvent using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

-

This compound

-

Selected solvent(s) of interest

-

Reference standard of this compound with known purity

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Phosphoric acid or other suitable buffer components

-

0.22 µm or 0.45 µm syringe filters (ensure compatibility with the solvent)

-

Vials for sample preparation and HPLC analysis

2. Instrumentation:

-

HPLC system with a UV detector

-

Analytical balance

-

Vortex mixer

-

Shaker or rotator

-

Centrifuge

3. Method:

a. Preparation of Standard Solutions:

-

Accurately weigh a known amount of the this compound reference standard.

-

Dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water) to prepare a stock solution of known concentration.

-

Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the solubility samples.

b. Sample Preparation for Solubility Determination:

-

Add an excess amount of this compound to a known volume of the test solvent in a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Tightly cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached.

-

After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter into a clean HPLC vial.

-

Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

c. HPLC Analysis:

-

Set up the HPLC system with a suitable column (e.g., a C18 reversed-phase column).

-

The mobile phase can consist of a mixture of acetonitrile and a phosphate buffer at a slightly acidic pH (e.g., pH 3-4), which is optimal for atropine stability and peak shape. A gradient or isocratic elution can be used.

-

Set the UV detector to a wavelength where atropine has significant absorbance (e.g., ~210-220 nm).

-

Inject the calibration standards and the prepared samples.

d. Data Analysis:

-

Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of this compound in the diluted sample solutions using the calibration curve.

-

Calculate the equilibrium solubility in the original solvent by multiplying the determined concentration by the dilution factor.

Below is a graphical representation of the experimental workflow for determining solubility.

Mechanism of Action and Signaling Pathway

This compound acts as a competitive antagonist at muscarinic acetylcholine receptors (M1-M5). By blocking the binding of the endogenous neurotransmitter acetylcholine, it inhibits parasympathetic nerve stimulation. The downstream signaling effects depend on the specific G-protein coupled to the muscarinic receptor subtype. For example, M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, M1, M3, and M5 receptors are coupled to Gq/11 proteins, which activate phospholipase C, resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium.

The following diagram illustrates the antagonistic action of this compound at a Gi-coupled muscarinic receptor, a pathway relevant to its effects on the heart.

Conclusion

This technical guide provides essential information on the solubility and solvent compatibility of this compound. The data and protocols presented are intended to facilitate its use in research and development. Due to the limited availability of specific data for the deuterated form, the information is largely based on the well-characterized properties of atropine. Researchers should always perform their own validation and stability studies for their specific experimental conditions and formulations.

molecular weight and formula of (Rac)-Atropine-d3

This technical guide provides comprehensive information on the molecular characteristics, experimental applications, and mechanism of action of (Rac)-Atropine-d3, targeted towards researchers, scientists, and professionals in drug development.

Physicochemical Properties of this compound

This compound is a deuterated form of atropine, a tropane alkaloid. The inclusion of three deuterium atoms on the N-methyl group results in a higher molecular weight compared to its non-deuterated counterpart. This isotopic labeling is crucial for its application in various analytical techniques.

| Property | Value |

| Molecular Formula | C₁₇H₂₀D₃NO₃ |

| Molecular Weight | 292.39 g/mol [1] |

| IUPAC Name | (1R,5S)-8-(methyl-d3)-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate[2] |

| CAS Number | 1276197-36-4[1] |

| Synonyms | (Rac)-Tropine tropate-d3, (Rac)-Hyoscyamine-d3 |

Experimental Protocols: Use as an Internal Standard

This compound is frequently utilized as an internal standard in quantitative analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS). The key advantages of using a stable isotope-labeled internal standard like this compound are its similar chemical and physical properties to the analyte (atropine), including extraction recovery, and ionization efficiency, while being distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.

A typical experimental workflow for the quantification of atropine in a biological matrix (e.g., plasma, serum) using this compound as an internal standard would involve the following steps:

-

Sample Preparation : A known concentration of this compound is spiked into the biological sample containing the unknown quantity of atropine. This is followed by a protein precipitation or liquid-liquid extraction step to remove interfering substances.

-

Chromatographic Separation : The extracted sample is injected into a liquid chromatography system, where atropine and this compound co-elute.

-

Mass Spectrometric Detection : The eluent from the LC system is introduced into a mass spectrometer. The instrument is set to monitor specific parent-to-daughter ion transitions for both atropine and this compound.

-

Quantification : The peak area ratio of the analyte (atropine) to the internal standard (this compound) is calculated. This ratio is then used to determine the concentration of atropine in the original sample by comparing it to a calibration curve prepared with known concentrations of atropine and a constant concentration of the internal standard.

This method allows for precise and accurate quantification, as the internal standard compensates for variations in sample preparation and instrument response. For instance, a study on the determination of atropine and scopolamine in feed samples utilized atropine-d3 for quantification.[3]

Mechanism of Action and Signaling Pathway

Atropine is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][4][5][6][7] It binds to these receptors, thereby blocking the binding of the endogenous neurotransmitter, acetylcholine (ACh). This action inhibits the effects of the parasympathetic nervous system. Atropine is non-selective and acts on various subtypes of muscarinic receptors (M1, M2, M3, M4, and M5).[1][7]

The following diagram illustrates the antagonistic action of atropine at a muscarinic receptor.

Caption: Atropine competitively antagonizes acetylcholine at the muscarinic receptor.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]

- 5. What is the mechanism of Atropine Sulfate? [synapse.patsnap.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Atropine - Wikipedia [en.wikipedia.org]

(Rac)-Atropine-d3: A Comprehensive Technical Guide

This in-depth technical guide provides a comprehensive overview of (Rac)-Atropine-d3, a deuterated isotopologue of atropine, for researchers, scientists, and drug development professionals. This document details its chemical and physical properties, provides insights into its analytical applications, and describes the signaling pathways it modulates.

Chemical and Physical Data

This compound, a stable isotope-labeled form of atropine, serves as an invaluable tool in analytical and research settings, particularly in mass spectrometry-based quantification assays where it is used as an internal standard. The deuterium labeling provides a distinct mass shift without significantly altering its chemical properties.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference |

| CAS Number | 1276197-36-4 | [1] |

| Synonyms | (Rac)-Tropine tropate-d3, (Rac)-Hyoscyamine-d3 | [1] |

| Molecular Formula | C₁₇H₂₀D₃NO₃ | [2] |

| Molecular Weight | 292.39 g/mol | [2] |

| IUPAC Name | (1R,5S)-8-(methyl-d3)-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate | |

| InChI Key | RKUNBYITZUJHSG-FIBGUPNXSA-N | |

| Appearance | White to off-white solid | [2] |

| Purity | ≥99.0% | [2] |

| Isotopic Enrichment | ≥98.7% | [2] |

Table 2: Solubility Data

| Solvent | Solubility | Reference |

| Ethanol | ≥ 16 mg/mL | [1] |

| DMSO | ≥ 10 mg/mL | [1] |

| DMF | ≥ 2 mg/mL | [1] |

Table 3: Storage and Stability

| Condition | Duration | Reference |

| Powder (-20°C) | 3 years | [2] |

| Powder (4°C) | 2 years | [2] |

| In solvent (-80°C) | 6 months | [1][2] |

| In solvent (-20°C) | 1 month | [1][2] |

Mechanism of Action and Signaling Pathways

Atropine is a competitive, non-selective antagonist of muscarinic acetylcholine receptors (mAChRs), subtypes M1 through M5. By blocking the binding of the endogenous neurotransmitter acetylcholine, atropine inhibits the parasympathetic nervous system's "rest and digest" functions. This compound is expected to have the same mechanism of action.

The five subtypes of muscarinic receptors are coupled to different G proteins and thus initiate distinct intracellular signaling cascades.

-

M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ-subunits of the Gi/o protein can also directly activate G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization.

The following diagrams illustrate the primary signaling pathways affected by atropine.

References

A Technical Guide to the Storage and Stability of (Rac)-Atropine-d3 Solutions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects concerning the storage and stability of (Rac)-Atropine-d3 solutions. Understanding the stability profile of this deuterated atropine analogue is paramount for ensuring its quality, efficacy, and safety in research and pharmaceutical applications. This document outlines recommended storage conditions, potential degradation pathways, and detailed methodologies for assessing the stability of this compound solutions.

Introduction to this compound

This compound is a deuterated form of atropine, a tropane alkaloid and a competitive antagonist of muscarinic acetylcholine receptors. The replacement of three hydrogen atoms with deuterium on the N-methyl group can be utilized in pharmacokinetic studies to differentiate it from its non-deuterated counterpart. The chemical stability of this compound solutions is a critical factor that can be influenced by various environmental factors, including temperature, pH, and light.

Recommended Storage Conditions

Proper storage is essential to maintain the integrity of this compound solutions. The following tables summarize the recommended storage conditions based on available data for both the solid form and solutions in various solvents.

Table 1: Storage of Solid this compound

| Parameter | Recommended Condition |

| Temperature | 2 to 8°C[1] |

Table 2: Storage of this compound Solutions

| Solvent | Concentration | Storage Temperature | Shelf Life |

| Acetonitrile | 100.00 mg/l | Not specified | 24 months[2] |

| Acetonitrile | 1000.00 mg/l | Not specified | 24 months |

| DMSO | Stock Solution | -80°C | 6 months[3] |

| DMSO | Stock Solution | -20°C | 1 month[3] |

| Ethanol | Stock Solution | -80°C | 6 months[3] |

| Ethanol | Stock Solution | -20°C | 1 month[3] |

Stability Profile and Degradation Pathways

The stability of atropine, and by extension this compound, in aqueous solutions is highly dependent on pH. The primary degradation pathways for atropine involve hydrolysis and dehydration.[4][5]

-

Hydrolysis: Under both acidic and basic conditions, the ester linkage of atropine can be hydrolyzed to form tropine and tropic acid.[4]

-

Dehydration: Under basic conditions, atropine can undergo dehydration to form apoatropine (atropamine).[4][5]

The optimal pH for atropine stability in aqueous solutions is in the acidic range, typically between pH 3 and 6.[2] As the pH moves towards neutrality or becomes basic, the rate of degradation increases significantly.

Below is a diagram illustrating the primary degradation pathways of atropine, which are presumed to be the same for this compound.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for accurately determining the concentration of the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

Stability-Indicating HPLC Method

The following protocol is a general guideline for developing a stability-indicating HPLC method for this compound, based on established methods for atropine.[8][9][10][11][12]

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound and its degradation products.

Materials and Equipment:

-

This compound reference standard

-

HPLC grade acetonitrile, methanol, and water

-

Analytical grade phosphoric acid, sodium hydroxide, and hydrogen peroxide

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

-

pH meter

-

Analytical balance

-

Volumetric flasks and pipettes

Chromatographic Conditions (Example):

| Parameter | Condition |

| Column | C18 (e.g., Phenomenex Kinetex C18, 250x4.6mm, 5µm)[9][10] |

| Mobile Phase | Gradient elution with: A) pH 2.5 buffer:acetonitrile (950:50 v/v) and B) pH 2.5 buffer:acetonitrile (200:800 v/v)[9][10] |

| Flow Rate | 2.0 mL/min[9][10] |

| Column Temperature | 50°C[9][10] |

| Detection Wavelength | 210 nm[9][10] |

| Injection Volume | 10 µL |

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).[11]

The following diagram outlines the workflow for validating a stability-indicating HPLC method.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the specificity of the analytical method and to identify potential degradation products.[13]

Procedure:

-

Acidic Hydrolysis: Incubate the this compound solution in 0.1 N HCl at 60°C for a specified period (e.g., 24 hours).

-

Alkaline Hydrolysis: Incubate the solution in 0.1 N NaOH at 60°C for a specified period (e.g., 24 hours).

-

Oxidative Degradation: Treat the solution with 3% hydrogen peroxide at room temperature for a specified period (e.g., 24 hours).

-

Thermal Degradation: Expose the solid drug and solution to dry heat (e.g., 80°C) for a specified period (e.g., 48 hours).

-

Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.

Samples from each stress condition should be analyzed by the developed HPLC method to assess for degradation and to ensure that the degradation products are well-resolved from the parent peak.

Long-Term Stability Study Protocol

A long-term stability study evaluates the quality of a drug substance or product over its proposed shelf life.

Protocol:

-

Sample Preparation: Prepare multiple batches of the this compound solution in the desired formulation and package them in the intended container-closure system.

-

Storage Conditions: Store the samples under controlled long-term storage conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH) and accelerated storage conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) as per ICH guidelines.[14]

-

Testing Intervals: Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, and 24 months for long-term; 0, 3, and 6 months for accelerated).

-

Analytical Tests: At each time point, perform the following tests:

-

Appearance (visual inspection)

-

pH measurement

-

Assay of this compound concentration using the validated stability-indicating HPLC method

-

Quantification of known and unknown degradation products

-

The following diagram illustrates a typical workflow for a long-term stability study.

References

- 1. This compound | 1276197-36-4 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 8. scirp.org [scirp.org]

- 9. abap.co.in [abap.co.in]

- 10. abap.co.in [abap.co.in]

- 11. HPLC method validation for atropine sulfate in injection form [wisdomlib.org]

- 12. nnpub.org [nnpub.org]

- 13. usp.org [usp.org]

- 14. scribd.com [scribd.com]

Methodological & Application

Application Notes and Protocols for the Use of (Rac)-Atropine-d3 in LC-MS/MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atropine is a tropane alkaloid with significant anticholinergic properties, acting as a competitive antagonist of muscarinic acetylcholine receptors. Its clinical applications are diverse, ranging from the treatment of bradycardia and organophosphate poisoning to ophthalmic uses. Accurate quantification of atropine in biological matrices is crucial for pharmacokinetic studies, toxicological assessments, and clinical monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[1][2][3]

The use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise quantification in LC-MS/MS analysis, as it effectively compensates for variations in sample preparation, chromatography, and ionization efficiency. (Rac)-Atropine-d3, a deuterated analog of atropine, serves as an ideal internal standard for this application. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring co-elution and similar ionization behavior, while its mass difference allows for distinct detection by the mass spectrometer.

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of atropine in biological matrices using this compound as an internal standard with LC-MS/MS.

Signaling Pathway of Atropine

Atropine functions by blocking the action of acetylcholine at muscarinic receptors (M1, M2, M3, M4, and M5).[4] These receptors are G protein-coupled receptors (GPCRs) that mediate various physiological responses upon activation by acetylcholine.[4] By competitively binding to these receptors, atropine inhibits the parasympathetic nervous system's effects on various organs. For instance, in the heart, atropine blocks M2 receptors on the sinoatrial (SA) and atrioventricular (AV) nodes, leading to an increased heart rate.[5] In other tissues, it can cause smooth muscle relaxation, reduced secretions, and pupil dilation.[6]

Figure 1. Atropine's mechanism of action as a competitive antagonist at muscarinic acetylcholine receptors.

Experimental Protocols

This section details the methodologies for the quantitative analysis of atropine in plasma using this compound as an internal standard.

Materials and Reagents

-

(Rac)-Atropine (Analyte)

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Ammonium Acetate (LC-MS Grade)

-

Water (Deionized, 18 MΩ·cm or higher)

-

Human Plasma (Drug-free)

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and widely used method for sample preparation in bioanalysis.[2][10][11]

-

Spiking: To 100 µL of plasma sample, add a known concentration of this compound internal standard solution.

-

Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to increase concentration.

-

Injection: Inject an appropriate volume (e.g., 5-10 µL) of the final extract into the LC-MS/MS system.

Experimental Workflow

Figure 2. A typical experimental workflow for the LC-MS/MS analysis of atropine.

LC-MS/MS Conditions

The following are typical starting conditions that may require optimization based on the specific instrumentation used.

Liquid Chromatography (LC)

| Parameter | Recommended Condition |

| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS)

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| (Rac)-Atropine (Quantifier) | 290.2 | 124.2 | 150 | 35 |

| (Rac)-Atropine (Qualifier) | 290.2 | 93.1 | 150 | 45 |

| This compound (Internal Standard) | 293.2 | 127.2 | 150 | 35 |

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the LC-MS/MS analysis of atropine using a deuterated internal standard. The values are compiled from various published methods and serve as a general guideline.[2][8][10][11][12][13]

Table 1: Calibration and Linearity

| Parameter | Typical Value |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Calibration Model | Linear, weighted (1/x or 1/x²) |

Table 2: Sensitivity

| Parameter | Typical Value |

| Limit of Detection (LOD) | 0.02 - 0.5 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL |

Table 3: Precision and Accuracy

| Parameter | Typical Value |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Bias) | Within ±15% |

Table 4: Recovery

| Parameter | Typical Value |

| Extraction Recovery | > 85% |

Conclusion

The use of this compound as an internal standard in LC-MS/MS analysis provides a robust, sensitive, and accurate method for the quantification of atropine in various biological matrices. The detailed protocols and performance data presented in these application notes offer a solid foundation for researchers, scientists, and drug development professionals to establish and validate their own bioanalytical methods for atropine. The inherent advantages of this approach ensure high-quality data for pharmacokinetic, toxicokinetic, and clinical studies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 5. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]

- 6. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Quantitative analysis of tropane alkaloids in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. Simple validated LC-MS/MS method for the determination of atropine and scopolamine in plasma for clinical and forensic toxicological purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. LC-ESI MS/MS quantification of atropine and six other antimuscarinic tropane alkaloids in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantitative Analysis of Muscarinic Antagonist Atropine and Tiotropium in Microvolume Plasma Using Liquid Chromatography–Mass Spectrometry: Application for Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of Scopolamine and Atropine in Blood and Urine by LC-MS / MS [kyxuebao.kmmu.edu.cn]

Application Notes and Protocols for the Use of (Rac)-Atropine-d3 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(Rac)-Atropine-d3 is the deuterium-labeled form of atropine, a tropane alkaloid and a competitive antagonist of muscarinic acetylcholine receptors.[1] In quantitative bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards are crucial for achieving high accuracy and precision.[2] this compound serves as an ideal internal standard for the quantification of atropine in various biological matrices. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample preparation, chromatography, and ionization. The mass difference allows for distinct detection by the mass spectrometer, enabling reliable correction for matrix effects and variations in sample processing.

Physicochemical Properties of this compound:

| Property | Value |

| IUPAC Name | (1R,5S)-8-(methyl-d3)-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate |

| CAS Number | 1276197-36-4 |

| Molecular Formula | C17H20D3NO3[3] |

| Molecular Weight | 292.39 |

| Storage Temperature | 2-8°C |

Experimental Protocols

Quantification of Atropine in Human Plasma using LC-MS/MS

This protocol is adapted from methodologies for the analysis of atropine and related compounds in biological fluids.[4][5]

a. Materials and Reagents:

-

This compound (Internal Standard)

-

Atropine (Analyte)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid, LC-MS grade

-

Ammonium acetate

-

Ultrapure water

-

Human plasma (with anticoagulant)

b. Preparation of Stock and Working Solutions:

-

Atropine Stock Solution (1 mg/mL): Accurately weigh and dissolve atropine in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the atropine stock solution in 50:50 (v/v) methanol:water to create calibration standards.

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water.

c. Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

d. LC-MS/MS Conditions:

| Parameter | Recommended Conditions |

| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient Elution | Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transitions | Atropine: 290.2 → 124.1 (Quantifier), 290.2 → 93.1 (Qualifier)[5] This compound: 293.2 → 124.1 (Quantifier) |

e. Data Analysis and Quantification:

-

Construct a calibration curve by plotting the peak area ratio of atropine to this compound against the concentration of the calibration standards.

-

Determine the concentration of atropine in the samples by interpolating their peak area ratios from the calibration curve.

Analysis of Atropine in Animal Feed using LC-MS/MS

This protocol is based on methods for the determination of tropane alkaloids in feed materials.[6]

a. Materials and Reagents:

-

This compound (Internal Standard)

-

Atropine (Analyte)

-

Methanol (MeOH)

-

Water

-

Extraction solvent (e.g., Methanol/water mixture)

-

Solid-Phase Extraction (SPE) cartridges (e.g., PCX)

b. Sample Preparation:

-

Homogenize the feed sample.

-

Weigh 2 g of the homogenized sample into a polypropylene tube.

-

Spike with a known amount of this compound internal standard solution.

-

Add 20 mL of extraction solvent.

-

Shake vigorously for 30 minutes.[6]

-

Centrifuge for 10 minutes at 4000 x g.[6]

-

Condition an SPE cartridge with methanol and the extraction mixture.

-

Load the supernatant onto the SPE cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analytes with an appropriate solvent.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

c. LC-MS/MS Conditions:

-

Similar LC-MS/MS conditions as described for plasma analysis can be used, with potential modifications to the gradient to optimize separation from matrix components.

Quantitative Data Summary

The following table summarizes typical validation parameters for methods using a deuterated internal standard for atropine quantification.

| Parameter | Typical Performance | Reference |

| Linear Range | 0.05 - 50 ng/mL | [1][4] |

| Lower Limit of Quantification (LLOQ) | 0.05 - 1.0 ng/mL | [1][5] |

| Accuracy | 87% - 122% | [1][4] |

| Precision (RSD%) | < 15% | [1][4] |

| Extraction Recovery | > 88% | [1][4] |

Visualizations

Experimental Workflow

Caption: General experimental workflow for the quantification of atropine using this compound.

Signaling Pathway of Atropine

Caption: Atropine acts as a competitive antagonist at muscarinic acetylcholine receptors.

References

- 1. researchgate.net [researchgate.net]

- 2. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. LC-ESI MS/MS quantification of atropine and six other antimuscarinic tropane alkaloids in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative Analysis of Muscarinic Antagonist Atropine and Tiotropium in Microvolume Plasma Using Liquid Chromatography–Mass Spectrometry: Application for Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of (Rac)-Atropine-d3 in Pharmacokinetic Studies of Atropine

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Atropine, a tropane alkaloid, is a competitive antagonist of muscarinic acetylcholine receptors with a wide range of clinical applications, including the treatment of bradycardia, organophosphate poisoning, and as a mydriatic agent. Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety. The use of a stable isotope-labeled internal standard, such as (Rac)-Atropine-d3, is the gold standard for quantitative bioanalysis in pharmacokinetic studies. The co-elution of the deuterated internal standard with the unlabeled analyte allows for precise and accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS), correcting for variations in sample preparation and matrix effects.[1] This document provides detailed application notes and protocols for the use of this compound in the pharmacokinetic analysis of atropine.

Pharmacokinetic Profile of Atropine